Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)-
Description
Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- is a heterocyclic compound featuring a pyrido[3,4-b]indole scaffold substituted with a methyl group at the 1-position and an acetyl (ethanone) group at the 2-position. This core structure is shared among several bioactive molecules, particularly in medicinal chemistry, where modifications to substituents influence pharmacological properties such as target selectivity, metabolic stability, and pharmacokinetics .
Properties
CAS No. |
6649-98-5 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C14H16N2O/c1-9-14-12(7-8-16(9)10(2)17)11-5-3-4-6-13(11)15-14/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
MRKQVVVVXFEYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization Followed by Acylation
The Pictet-Spengler reaction is a cornerstone for constructing β-carboline scaffolds. For this compound, the protocol involves:
-
Formation of the Tetrahydro-β-carboline Core :
Tryptamine derivatives react with aldehydes (e.g., acetaldehyde) in acidic media to form 1,2,3,4-tetrahydro-β-carbolines. For example, methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate is synthesized via cyclization of tryptophan methyl ester with formaldehyde in acetic acid . -
Introduction of the Ethanone Group :
The ester intermediate undergoes hydrolysis and decarboxylation to yield the free amine, which is acetylated using acetyl chloride or acetic anhydride. For instance, treatment with acetic anhydride at reflux followed by alkaline hydrolysis produces the acetylated product in 65–75% yield .
Key Reaction Conditions :
-
Solvent: Acetic acid or ethanol/water mixtures.
-
Temperature: 70–100°C for cyclization; ambient for acylation.
-
Catalysts: Protic acids (e.g., HCl, AcOH) or Lewis acids (e.g., ZnCl₂) .
N-Oxide Rearrangement Strategy
This two-step method exploits the reactivity of β-carboline N-oxides:
-
N-Oxidation :
β-Carboline derivatives are treated with 3-chloroperoxybenzoic acid (mCPBA) in chloroform/ethanol to form N-oxides. For example, 1-methyl-β-carboline reacts with mCPBA to yield the N-oxide in 95% efficiency . -
Rearrangement and Acetylation :
The N-oxide undergoes thermal rearrangement in acetic anhydride, forming a 2-acetoxy intermediate. Subsequent hydrolysis with NaOH/EtOH removes the acetate, yielding the ethanone derivative. This method achieves moderate yields (56–75%) but requires careful control of reaction time to avoid over-acylation .
Mechanistic Insight :
The rearrangement proceeds via a -sigmatropic shift, where the N-oxide oxygen facilitates ring expansion and acetyl migration .
Multi-Step Alkylation and Cyclization (Patent-Based Route)
A patent (CA1129412A) outlines a scalable route involving:
-
Grignard Reaction :
Ethyl picolinate reacts with methylmagnesium iodide to form a tertiary alcohol intermediate. -
Amine Coupling :
The alcohol is treated with methylamine in ethanol, yielding N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-acetamide. -
Cyclization with Formaldehyde :
The acetamide undergoes cyclization in the presence of aqueous formaldehyde and KOH, forming the pyridoindole core. Final acetylation with acetyl chloride introduces the ethanone group .
Optimized Parameters :
Aza-Nazarov Cyclization Approach
This method employs aza-Nazarov cyclization to construct the pyridoindole ring:
-
Synthesis of Enamine Precursor :
Diphenyl(pyridin-2-yl)methanol is treated with formic acid at 120°C, inducing cyclization to form 10-phenylpyrido[1,2-a]indole . -
Acetylation :
The indole nitrogen is acetylated using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine). Yields range from 60–72% .
Advantages :
-
High regioselectivity due to electron-deficient pyridine directing the cyclization.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Pictet-Spengler | Cyclization, Acylation | 65–75 | High scalability | Requires acidic conditions |
| N-Oxide Rearrangement | N-Oxidation, Rearrangement | 56–75 | Avoids harsh reagents | Multi-step purification |
| Patent-Based Alkylation | Grignard, Cyclization | 34–56 | Industrially viable | Low overall yield |
| Aza-Nazarov | Cyclization, Acetylation | 60–72 | Regioselective | Limited substrate scope |
Critical Considerations in Synthesis
-
Regioselectivity :
Substituents on the pyridine ring (e.g., methyl groups) influence reaction pathways. For example, 5-methylpyridine derivatives show reduced yields due to steric hindrance . -
Functional Group Compatibility :
Electron-withdrawing groups (e.g., esters) enhance electrophilicity in Michael acceptors, facilitating aryne coupling . -
Purification Challenges :
Column chromatography (SiO₂ or Al₂O₃) is often required to isolate products from byproducts like arylated amines .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Ethanone derivatives have been studied for their pharmacological properties. The compound's structure suggests potential activity in several therapeutic areas:
- Antidepressant Activity : Compounds similar to Ethanone have been investigated for their effects on neurotransmitter systems. Research indicates that derivatives of tetrahydropyridoindoles may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain .
- Antioxidant Properties : Studies have shown that related compounds possess antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in developing treatments for neurodegenerative diseases where oxidative damage plays a significant role .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties. For instance, compounds synthesized from related structures were tested against various pathogens, showing promising results in inhibiting growth .
Organic Synthesis Applications
Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : The compound can be utilized as a precursor in synthesizing more complex indole derivatives and other heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new functional materials .
- Synthetic Routes : Several synthetic methodologies have been developed to produce this compound efficiently. These include multi-component reactions that allow for the rapid assembly of complex structures while maintaining high yields and purity .
Biological Research Applications
In biological research, Ethanone derivatives are being explored for their roles in various biochemical pathways:
- Molecular Docking Studies : Computational studies involving molecular docking have been employed to predict the binding affinity of Ethanone-related compounds to various biological targets. This approach aids in the rational design of new drugs with improved efficacy and reduced side effects .
- Cellular Studies : Experimental studies are being conducted to evaluate the cellular effects of these compounds on different cancer cell lines. Early findings suggest that they may induce apoptosis or inhibit proliferation in certain types of cancer cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Pyridoindole Core
The pyrido[3,4-b]indole scaffold is highly versatile. Key analogs differ in substituents at the 1-, 2-, and 8-positions, as well as modifications to the acyl group. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula C14H16N2O.
Analytical and Spectral Data Comparison
Table 2: Spectral Characteristics of Select Analogs
Biological Activity
Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)-, also known as 2-acetyl-1,2,3,4-tetrahydro-beta-carboline, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological effects supported by case studies and research findings.
Ethanone has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O |
| Molar Mass | 214.26 g/mol |
| Density | 1.252 ± 0.06 g/cm³ |
| Melting Point | 237-238 °C |
| Boiling Point | 445.5 ± 45.0 °C |
| pKa | 16.97 ± 0.20 |
These properties indicate a stable compound with potential for various applications in medicinal chemistry.
Synthesis
The synthesis of Ethanone involves multiple steps that typically include the condensation of beta-carboline derivatives with acetylating agents. Various methods have been documented in the literature for synthesizing this compound effectively while maintaining high yields.
Biological Activities
Ethanone exhibits a range of biological activities that are crucial for its potential therapeutic applications:
1. Antitumor Activity
Research indicates that Ethanone and its derivatives demonstrate significant antitumor properties against various cancer cell lines. For instance, studies have shown that compounds related to Ethanone inhibit the growth of human tumor cells such as KB and HepG2/A2 with IC50 values indicating potent activity .
2. Neuroprotective Effects
Ethanone has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
3. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against several pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it possesses broad-spectrum antibacterial activity .
Case Studies
Several studies highlight the biological implications of Ethanone:
- Antitumor Study : A study evaluated the efficacy of Ethanone derivatives against multiple cancer cell lines (Mia PaCa-2, PANC-1). Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
- Neuroprotection Research : In a model of Alzheimer's disease, Ethanone was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated mice .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of Ethanone derivatives. Modifications at specific positions on the pyridoindole structure have been correlated with enhanced antitumor activity and reduced toxicity .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound?
Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or nucleophilic substitution, followed by purification via column chromatography (silica gel, gradient elution) and recrystallization. Key intermediates (e.g., tetrahydro-pyridoindole scaffolds) require strict anhydrous conditions to avoid side reactions. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C in CDCl₃ or DMSO-d₆) confirm purity and structural integrity .
Q. How can researchers characterize the compound’s physicochemical properties?
Use the NIST Chemistry WebBook for validated spectral data (IR, MS, NMR) and computational tools (e.g., Gaussian or Spartan) to predict logP, pKa, and solubility. Experimentally, determine melting point (DSC), hygroscopicity (dynamic vapor sorption), and stability under varying pH/temperature using accelerated degradation studies .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts. For receptor binding studies, use radioligand displacement assays (e.g., ³H-labeled ligands) and SPR (surface plasmon resonance) to quantify affinity (Kd values). Always include positive controls (e.g., known inhibitors) and validate results across triplicate runs .
Advanced Research Questions
Q. How can molecular docking and ADMET predictions optimize lead compound development?
Perform docking simulations using PyRx or AutoDock Vina with protein structures from the PDB (e.g., 4LAR for kinase targets). For ADMET, utilize SwissADME to predict bioavailability, blood-brain barrier permeability, and CYP450 interactions. Validate predictions with in vitro hepatocyte clearance assays and Caco-2 permeability models .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Conduct 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic contributions to activity. Compare binding poses via molecular dynamics simulations (GROMACS/AMBER) to identify critical residues. For conflicting cytotoxicity data, validate via orthogonal assays (e.g., MTT vs. ATP luminescence) and check for off-target effects using kinome-wide profiling .
Q. How should researchers address safety and regulatory concerns during preclinical studies?
Follow IFRA guidelines for handling reactive intermediates (e.g., PPE, fume hoods). For mutagenicity, conduct Ames tests (TA98/TA100 strains ± metabolic activation) and micronucleus assays. Document impurities (HPLC-MS) and compare thresholds to ICH Q3A/B limits. Reference safety data from analogous compounds (e.g., nitro-containing derivatives) to anticipate hazards .
Q. What computational approaches validate the compound’s uniqueness compared to analogs?
Generate similarity matrices (Tanimoto coefficients) using PubChem fingerprints. Analyze electronic properties (DFT calculations for HOMO/LUMO energies) and pharmacophore models (Phase or MOE) to highlight distinct binding features. Cross-reference with crystallographic data (e.g., CCDC entries) to confirm conformational stability .
Methodological Notes
- Data Sources : Prioritize PubChem, NIST WebBook, and peer-reviewed journals over commercial databases.
- Instrumentation : Use high-resolution LC-QTOF-MS for impurity profiling and 600 MHz NMR for complex splitting patterns.
- Ethics : Disclose synthetic yields, purity thresholds, and assay validation steps in publications to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
